molecular formula C9H7ClO2 B11768700 5-Chloro-2-vinylbenzoic acid

5-Chloro-2-vinylbenzoic acid

Cat. No.: B11768700
M. Wt: 182.60 g/mol
InChI Key: OQHFZIWSRDWBDV-UHFFFAOYSA-N
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Description

5-Chloro-2-vinylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-vinylbenzoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed ortho-halogen-induced deoxygenative approach of alkyl aryl ketones. This method does not require a base or stoichiometric additives and can be carried out in a one-step process . The reaction conditions typically involve the use of palladium on carbon as a heterogeneous catalyst, which shows excellent recyclability .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed method mentioned above suggests its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-vinylbenzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction:

    Addition Reactions: The vinyl group allows for addition reactions, such as hydrogenation, where the double bond is converted to a single bond.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while hydrogenation of the vinyl group results in the corresponding ethyl derivative.

Scientific Research Applications

5-Chloro-2-vinylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-vinylbenzoic acid involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing chlorine atom, which stabilizes the intermediate carbocation . The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-vinylbenzoic acid is unique due to the presence of both the chlorine atom and the vinyl group, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-2-ethenylbenzoic acid

InChI

InChI=1S/C9H7ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h2-5H,1H2,(H,11,12)

InChI Key

OQHFZIWSRDWBDV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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